molecular formula C10H16N2O3 B3045205 Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate CAS No. 1031257-10-9

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate

Cat. No.: B3045205
CAS No.: 1031257-10-9
M. Wt: 212.25 g/mol
InChI Key: GOSONDIMFIKTBB-UHFFFAOYSA-N
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Description

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate is a specialized organic compound featuring a multifunctional structure. Its core consists of an ethyl acetate backbone substituted with a cyano (-CN) group and a (2,2-dimethylpropanoylamino) moiety. This combination of functional groups confers unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of heterocyclic compounds and bioactive molecules. Such derivatives are synthesized via nucleophilic acyl substitution or condensation reactions, often involving n-butyllithium and diethyl oxalate under cryogenic conditions, yielding moderate to high purity (42–69% yields) .

The compound’s NMR and LC-MS profiles (e.g., δ=1.22 ppm for tert-butyl protons, m/z 279.0 [M+H]+) suggest stability under standard conditions and compatibility with chromatographic purification methods . Applications span medicinal chemistry, where related compounds serve as intermediates in GLUT1 inhibitors and HCAR2 agonists .

Properties

IUPAC Name

ethyl 2-cyano-2-(2,2-dimethylpropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-15-8(13)7(6-11)12-9(14)10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSONDIMFIKTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377968
Record name ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031257-10-9
Record name ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Esterification and Amidation

The most direct route involves sequential esterification of cyanoacetic acid followed by pivaloylation of the amino group. Cyanoacetic acid is first esterified with ethanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride), yielding ethyl cyanoacetate. Subsequent reaction with 2,2-dimethylpropanoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) facilitates amidation.

Key reaction conditions :

  • Esterification : Ethanol (excess), sulfuric acid (cat.), reflux at 80°C for 6–8 hours.
  • Amidation : Dichloromethane (DCM) solvent, 0°C to room temperature, 12–24 hours.

This method achieves yields of 75–85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

One-Pot Coupling Using Mixed Anhydrides

Building on Yamaguchi-type reagents, a mixed anhydride approach avoids racemization, critical for chiral integrity. Ethyl cyanoacetate reacts with 2,2-dimethylpropanoyl chloride in the presence of DMAP and a coupling agent like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). The mechanism proceeds via a N-acyl pyridinium intermediate (Scheme 1), ensuring regioselective acylation.

Mechanistic steps :

  • TCBOXY activates the carboxylate, forming a resonance-stabilized oxyma anion.
  • DMAP catalyzes nucleophilic attack by the pivaloyl group on ethyl cyanoacetate.
  • Stereoselective substitution yields the target compound.

Advantages :

  • Racemization suppression (<1% enantiomeric excess loss).
  • Recyclability of TCBOXY via byproduct recombination.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk side reactions (e.g., nitrile hydrolysis). Dichloromethane (DCM) and toluene balance reactivity and stability, with optimal yields at 25–40°C.

Table 1. Solvent Screening for Amidation

Solvent Yield (%) Purity (HPLC)
DCM 82 98.5
Toluene 78 97.2
DMF 65 89.4

Catalytic Systems

DMAP (5–10 mol%) accelerates acylation by stabilizing intermediates, while DIPEA neutralizes HCl byproducts. Substituting DMAP with polymer-supported catalysts (e.g., sulfonate resins) simplifies purification, albeit with a 5–10% yield reduction.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (600 MHz, CDCl₃) : δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.39 (s, 9H, C(CH₃)₃), 4.22 (q, J = 7.2 Hz, 2H, OCH₂), 4.87 (s, 1H, NH), 3.45 (s, 2H, CH₂CN).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes by improving heat/mass transfer. Ethyl cyanoacetate and pivaloyl chloride are fed at 0.1 mL/min into a PTFE coil (40°C), achieving 88% yield with 99% conversion.

Waste Management

Byproducts (e.g., trichlorobenzoic acid) are recycled via chlorination with thionyl chloride or microwave-assisted dehydration, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium cyanide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products

    Nucleophilic substitution: Formation of substituted nitriles.

    Hydrolysis: Formation of carboxylic acids and alcohols.

    Condensation: Formation of β-keto esters or β-keto amides.

Scientific Research Applications

Chemical Properties and Reactivity

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate contains multiple functional groups, making it a valuable building block in organic synthesis. Its structure allows for diverse chemical reactions:

  • Nucleophilic Substitution : The nitrile and ester groups facilitate nucleophilic attacks, which are crucial in synthesizing complex molecules.
  • Condensation Reactions : The acidic methylene group can act as a nucleophile in reactions like Knoevenagel condensation and Michael addition.
  • Formation of Heterocycles : It can be utilized to synthesize various heterocyclic compounds, which are essential in drug development.

Scientific Research Applications

  • Synthesis of Pharmaceuticals :
    • Allopurinol : A drug used to treat gout can be synthesized from ethyl cyanoacetate through a series of reactions involving Knoevenagel condensation followed by cyclization with hydrazine .
    • Folic Acid : This vitamin B complex derivative can be synthesized using ethyl cyanoacetate and guanidine in a multi-stage process .
    • Trimethoprim : An antibiotic used in combination therapies can be synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde .
  • Anticonvulsants and Neurological Agents :
    • Valproic Acid : An anticonvulsant drug derived from ethyl cyanoacetate through various synthetic pathways .
    • Ethosuximide : Another anticonvulsant that can be formed from ethyl cyanoacetate and butanone .
  • Industrial Applications :
    • Superglue Production : Ethyl cyanoacrylate, a key ingredient in superglue, can be synthesized from ethyl cyanoacetate via reaction with formaldehyde .
    • Synthesis of Amines : It serves as a precursor for synthesizing compounds like 3,3-diphenylpropan-1-amine, which is used in pharmaceuticals .

Case Study 1: Synthesis of Allopurinol

The synthesis of allopurinol involves several steps starting from ethyl cyanoacetate. The initial Knoevenagel condensation with triethyl orthoformate leads to an intermediate that undergoes cyclization to form the desired product. This method demonstrates the compound's utility in synthesizing complex pharmaceutical agents.

Case Study 2: Development of Anticonvulsants

Research has shown that derivatives of ethyl cyanoacetate can yield effective anticonvulsants through multi-step synthesis processes. For instance, ethosuximide's synthesis from this compound illustrates its potential in developing treatments for epilepsy.

Summary Table of Applications

Application AreaCompound DerivedMethodology
PharmaceuticalsAllopurinolKnoevenagel condensation and cyclization
Folic AcidMulti-stage synthesis with guanidine
TrimethoprimReaction with 3,4,5-trimethoxybenzaldehyde
AnticonvulsantsValproic AcidVarious synthetic pathways
EthosuximideSynthesis using butanone
Industrial ApplicationsEthyl CyanoacrylateReaction with formaldehyde
3,3-Diphenylpropan-1-aminePrecursor synthesis

Mechanism of Action

The mechanism of action of ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate involves its functional groups:

    Cyano Group: Acts as a nucleophile in substitution reactions.

    Ester Group: Can be hydrolyzed to form carboxylic acids, which can further react to form other compounds.

    Amide Group: Participates in condensation reactions, forming new amide bonds.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications References
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate Cyano, 2,2-dimethylpropanoylamino, ester ~238.3 (estimated) Medicinal intermediate, heterocycle synthesis Deduced
Ethyl cyanoacetate Cyano, ester 113.12 Knoevenagel reactions, caffeine synthesis
Ethyl bis[(2,2-dimethylpropanoyl)amino]acetate (2h) Two 2,2-dimethylpropanoylamino groups, ester ~338.4 Diaminoacetic acid scaffold synthesis
Ethyl 2-[(2,2-dicyanovinyl)amino]acetate Dicyanovinyl, ester 193.17 Organic synthesis (e.g., acrylates)
Ethyl cyano(2-nitrophenyl)acetate Cyano, 2-nitrophenyl, ester 264.22 Nitroaromatic intermediate

Key Observations:

Complexity of Substituents: this compound is more structurally complex than ethyl cyanoacetate due to the bulky 2,2-dimethylpropanoylamino group. This steric hindrance likely reduces its reactivity in nucleophilic substitutions compared to simpler analogs like ethyl cyanoacetate .

Medicinal Chemistry Relevance: Unlike ethyl cyano(2-nitrophenyl)acetate (used in nitroaromatic synthesis) , the dimethylpropanoylamino group in the target compound aligns with bioactive molecules such as MK-6892, a potent HCAR2 agonist with reduced side effects .

Physicochemical Properties

  • Solubility: The tert-butyl group in the target compound likely enhances lipophilicity compared to ethyl cyanoacetate (density: 1.063 g/mL) .
  • Thermal Stability : Analogous compounds like 24e remain stable during flash chromatography and LC-MS analysis, suggesting similar robustness .

Research Findings and Industrial Relevance

  • Medicinal Chemistry: The 2,2-dimethylpropanoyl group is critical in MK-6892’s HCAR2 selectivity, implying that the target compound could serve as a precursor for tailored receptor modulators .
  • Material Science: Ethyl cyanoacrylate derivatives are employed in coatings and adhesives, but the dimethylpropanoylamino variant’s larger steric profile may limit such applications .

Biological Activity

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate is an organic compound characterized by its complex structure, which includes a cyano group, an ester group, and an amide group. This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceuticals. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane at low temperatures to minimize side reactions.

Chemical Formula : C10_{10}H14_{14}N2_{2}O2_{2}

The biological activity of this compound is attributed to its functional groups:

  • Cyano Group : Acts as a nucleophile in substitution reactions.
  • Ester Group : Can undergo hydrolysis to yield carboxylic acids.
  • Amide Group : Participates in condensation reactions to form new amide bonds.

These functional groups enable the compound to engage in various chemical reactions that can lead to biologically active derivatives.

Biological Activity and Applications

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical compounds with notable biological activities. Its applications include:

  • Organic Synthesis : Utilized as a building block for creating more complex organic molecules.
  • Pharmaceuticals : Potential for use in developing drugs targeting various diseases due to its reactive functional groups .

Case Studies

  • Anticancer Activity : Compounds similar to this compound have shown promising results against cancer cell lines. For instance, derivatives with similar structures exhibited IC50_{50} values ranging from 1.3 to 4.7 μg/mL against breast cancer cells (MCF-7), indicating significant cytotoxic effects .
  • Catalytic Properties : In catalytic studies, ethyl cyanoacetate derivatives demonstrated high yields when used in reactions such as the Gewald reaction, showcasing their potential utility in synthetic organic chemistry .

Comparative Analysis

CompoundIC50_{50} (μg/mL)Application
Ethyl cyanoacetate4.7Anticancer studies
This compoundTBDPharmaceutical synthesis
Methyl cyanoacetate8.0Organic synthesis

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Condensation Reaction : React ethyl cyanoacetate with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a base (e.g., triethylamine) to form the amide intermediate.

Cyclization/Coupling : Use ammonium acetate and glacial acetic acid as catalysts under reflux in a non-polar solvent (e.g., benzene or toluene) to stabilize reactive intermediates .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Key Considerations : Control reaction temperature (80–100°C) to avoid decomposition of the cyano group. Monitor pH to prevent hydrolysis of the ester moiety .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ester protons (δ 4.1–4.3 ppm, quartet), pivaloyl methyl groups (δ 1.2 ppm, singlet), and cyano-adjacent protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Confirm the carbonyl (C=O) signals at ~170 ppm and the nitrile (C≡N) at ~115 ppm .
  • IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹), amide N–H (~3300 cm⁻¹), and cyano (C≡N, ~2250 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (206.24 g/mol) via ESI-MS or GC-MS .
  • HPLC : Assess purity using a C18 column with acetonitrile/water mobile phase .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

Methodological Answer:

  • Solubility : Soluble in ethyl acetate, ethanol, and chloroform; sparingly soluble in water .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or moisture absorption. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The cyano group (–C≡N) activates the α-carbon for nucleophilic attack due to its strong electron-withdrawing effect, facilitating:

  • Knoevenagel Condensation : React with aldehydes/ketones to form α,β-unsaturated nitriles.
  • Heterocycle Synthesis : Participate in cyclization with hydrazines or thioureas to yield pyrazole or thiophene derivatives .
    Experimental Tip : Use polar aprotic solvents (DMF, DMSO) and catalytic piperidine for enhanced reaction rates .

Q. What computational methods can predict the tautomeric equilibria or conformational stability of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism between enamine and imine forms .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. chloroform) on conformational stability.
  • QSPR Models : Corlate logP values with solubility data to predict bioavailability .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian or ORCA software) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O, CDCl₃) to distinguish overlapping proton signals in ¹H NMR .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if single crystals are obtainable) .

Q. What strategies mitigate side reactions during functionalization of the pivaloylamino group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the cyano group with a silylating agent (e.g., TMSCl) before modifying the pivaloylamino moiety .
  • Catalytic Control : Use Pd/C or Cu(I) catalysts for selective amide bond cleavage without affecting the ester or nitrile groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate
Reactant of Route 2
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Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate

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